molecular formula C11H19F3N2O2 B1403435 cis-3-(Boc-amino)-4-(trifluormethyl)piperidine CAS No. 1363378-20-4

cis-3-(Boc-amino)-4-(trifluormethyl)piperidine

Cat. No. B1403435
M. Wt: 268.28 g/mol
InChI Key: YKEJWMDJHSNPAU-SFYZADRCSA-N
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Description

“Cis-3-(Boc-amino)-4-(trifluormethyl)piperidine” is a chemical compound with the CAS Number: 2734870-01-8. Its molecular formula is C11H19F3N2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiopure Piperidine Derivatives Synthesis : A study describes the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This process is significant for synthesizing cis-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, demonstrating the versatility of similar compounds in complex synthesis procedures (Marin et al., 2004).

  • Electrochemical Synthesis Methods : Another study highlights the electrochemical synthesis of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids, using similar compounds as intermediates. This method underlines the potential of electrochemical processes in synthesizing complex organic molecules (Vu et al., 2014).

  • Catalytic Applications : Research into the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine shows its utility in selective chemical transformations. This demonstrates the role of similar compounds in catalytic processes, particularly in regiospecific and stereospecific reactions (Van Steijvoort et al., 2016).

  • Synthetic Building Blocks : A study outlines the synthesis of syn- and anti-1,2-amino alcohols from cis-3-aminooxetanes, indicating the role of such compounds as precursors for diverse synthetic routes (Bach & Schröder, 1997).

  • Alkaloid Synthesis : Research demonstrates the use of Boc-protected 1-aminobut-3-enes in the stereoselective synthesis of cyclic imines, which can be converted into various piperidines. This signifies the importance of similar compounds in alkaloid synthesis (Coia et al., 2011).

Medicinal Chemistry and Drug Development

  • Development of Novel Dendrimers : A 2019 study focuses on the synthesis of novel dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), highlighting its role in creating complex molecular architectures for potential therapeutic applications (Sacalis et al., 2019).

  • fXa Inhibitor Synthesis : Research on the enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors involves using similar compounds as key intermediates. This is crucial for developing specific therapeutic agents (Mochizuki et al., 2008).

  • Asymmetric Syntheses of Alkaloids : Studies have shown the application of similar compounds in the asymmetric synthesis of alkaloids, underlining their role in producing chirally pure pharmaceutical compounds (Lukyanenko et al., 2004).

Safety And Hazards

The compound has the GHS07 pictogram. The hazard statements are H302, H315, H319, H335. The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJWMDJHSNPAU-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125818
Record name Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Boc-amino)-4-(trifluormethyl)piperidine

CAS RN

1363378-20-4
Record name Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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